H-Tyr-tyr-tyr-OH

Overview

Description

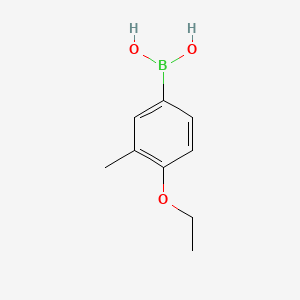

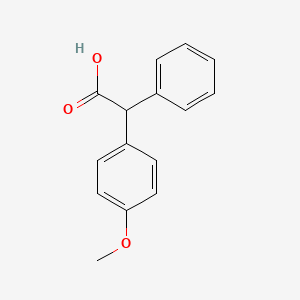

H-Tyr-Tyr-Tyr-OH, also known as 4-hydroxy-L-tyrosine (4-HT), is an important amino acid derivative that has been studied extensively in the field of biochemistry. 4-HT is a precursor of both catecholamines and thyroid hormones, and has been found to have a wide range of physiological effects.

Scientific Research Applications

Free Radical Scavenging Activity

The compound, which contains tyrosine (Tyr) residues, has been studied for its free radical scavenging activity . The study considered four mechanisms of reaction: single electron transfer (SET), sequential electron proton transfer (SEPT), hydrogen transfer (HT), and radical adduct formation . This activity is significant in the context of oxidative stress, which is associated with several diseases such as cancer, cardiovascular disorders, atherosclerosis, and neurological disorders .

Protein Structure Studies

Tyrosine residues in the compound can be used in studies of protein structure . Various types of UV–Vis spectroscopy, like normal, difference and second-derivative UV absorption spectroscopy, fluorescence spectroscopy, linear and circular dichroism spectroscopy, and Raman spectroscopy, can be employed to study the properties of the tyrosine chromophore .

Inhibition of Angiotensin I-Converting Enzyme (ACE)

The compound has been shown to efficiently inhibit angiotensin I-converting enzyme (ACE) from rabbit lung . The inhibition exhibited a mix of competitive and noncompetitive inhibitions . ACE inhibitors are used in the treatment of hypertension and heart failure.

Model Peptide in Mass Spectrometry

While not directly related to “H-TYR-TYR-TYR-OH”, hexatyrosine, a similar compound, has been used as a model peptide in mass spectrometry . It’s plausible that “H-TYR-TYR-TYR-OH” could serve a similar purpose in future research.

Tools for Peptide & Solid Phase Synthesis

The compound can be used in peptide and solid phase synthesis . It can serve as a substrate for angiotensin I-converting enzyme (ACE) inhibitors .

Mechanism of Action

Target of action

The primary target of (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid, also known as H-TYR-TYR-TYR-OH, is the angiotensin I-converting enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .

Biochemical pathways

By inhibiting ACE, H-TYR-TYR-TYR-OH affects the RAS pathway . The reduction in angiotensin II levels leads to decreased vasoconstriction and reduced release of aldosterone, a hormone that promotes sodium and water retention. These effects collectively result in blood pressure reduction .

Pharmacokinetics

Its efficacy in reducing blood pressure suggests that it has sufficient bioavailability to exert its therapeutic effects .

Result of action

The molecular effect of H-TYR-TYR-TYR-OH’s action is the inhibition of ACE, leading to decreased levels of angiotensin II . This results in vasodilation and reduced fluid volume, ultimately lowering blood pressure at the cellular level .

properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O7/c28-22(13-16-1-7-19(31)8-2-16)25(34)29-23(14-17-3-9-20(32)10-4-17)26(35)30-24(27(36)37)15-18-5-11-21(33)12-6-18/h1-12,22-24,31-33H,13-15,28H2,(H,29,34)(H,30,35)(H,36,37)/t22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRFSFXLFWWAJZ-HJOGWXRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.